

Application Note: Analysis of Tribromoacetic Acid in Water by EPA Method 552.2

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Compound of Interest

Compound Name: Tribromoacetic acid

Cat. No.: B166820

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Introduction

Tribromoacetic acid (TBAA) is a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter and bromide.^{[1][2]} Due to potential health concerns, monitoring the levels of TBAA and other haloacetic acids (HAAs) in drinking water is crucial.^[1] U.S. Environmental Protection Agency (EPA) Method 552.2 is a widely used gas chromatography (GC) method for the determination of nine haloacetic acids, including **tribromoacetic acid**, in drinking water, groundwater, and raw source water.^{[3][4]} This method involves liquid-liquid extraction, derivatization to form methyl esters, and analysis by GC with an electron capture detector (ECD).^{[3][5]}

Principle of the Method

A 40 mL water sample is acidified to a pH of less than 0.5 and extracted with methyl tert-butyl ether (MTBE).^{[3][5]} The haloacetic acids in the organic phase are then converted to their more volatile methyl esters using acidic methanol with gentle heating.^{[3][5]} The acidic extract is neutralized through a back-extraction with a saturated sodium bicarbonate solution.^{[3][5]} The final extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD) for the identification and quantification of the target analytes.^{[3][5]}

Experimental Protocol

1. Sample Collection and Preservation

- Collect grab samples in amber glass containers with TFE-lined screw caps.[\[5\]](#)
- Dechlorinate the sample by adding ammonium chloride (NH_4Cl) at a concentration of 100 mg/L.[\[5\]](#) Swirl to dissolve.
- Store samples protected from light at 4°C.[\[5\]](#)
- Samples must be extracted within 14 days of collection.[\[5\]](#)[\[6\]](#)

2. Reagents and Standards

- Methyl tert-butyl ether (MTBE): Pesticide residue grade or equivalent.
- Acidic Methanol: 10% sulfuric acid (H_2SO_4) in methanol (CH_3OH).
- Saturated Sodium Bicarbonate (NaHCO_3) Solution.
- Sodium Sulfate (Na_2SO_4), anhydrous.
- **Tribromoacetic Acid** Standard: Prepare stock and working standards in MTBE. Note that storing standards in methanol is not recommended due to the potential for spontaneous methylation and decarboxylation of **tribromoacetic acid**.[\[7\]](#)
- Internal Standard (IS): 1,2,3-Trichloropropane is recommended.[\[3\]](#)
- Surrogate Standard: 2,3-Dibromopropionic acid can be used.[\[3\]](#)

3. Extraction and Derivatization

- Adjust the pH of a 40 mL water sample to <0.5 with concentrated sulfuric acid.
- Add 4 mL of MTBE and shake vigorously for 2 minutes.
- Allow the phases to separate and transfer the upper MTBE layer to a separate vial.
- Add 1 mL of acidic methanol to the MTBE extract.
- Heat the vial at 50°C for 2 hours to facilitate the derivatization to methyl esters.

- Allow the sample to cool and then add 4 mL of a saturated sodium bicarbonate solution for back-extraction to neutralize the excess acid. Shake for 2 minutes.
- Transfer the upper MTBE layer, which contains the methylated haloacetic acids, to a clean vial containing anhydrous sodium sulfate to remove any residual water.
- The extract is now ready for GC-ECD analysis. Extracts can be stored at 4°C for up to 7 days or at -10°C or less for up to 14 days.[\[5\]](#)

4. GC-ECD Analysis

- Gas Chromatograph: Equipped with an electron capture detector (ECD).
- Column: A capillary column suitable for haloacetic acid analysis, such as an Rtx-CLPesticides or equivalent, is recommended to achieve good resolution.[\[1\]](#)
- Injector Temperature: Elevated injector temperatures can cause thermal decomposition of brominated trihaloacetic acid methyl esters.[\[8\]](#) It is crucial to optimize the injector temperature to minimize this degradation.
- Quantitation: Use a procedural standard calibration curve for analyte quantification.[\[3\]](#)

5. Quality Control

Implement a robust quality control protocol, including:

- Analysis of laboratory reagent blanks (LRBs).[\[5\]](#)
- Continuing calibration check standards.[\[5\]](#)
- Laboratory fortified sample matrices and duplicates.[\[5\]](#)
- Monitoring of surrogate and internal standard recoveries.[\[5\]](#)

Data Presentation

Table 1: Performance Data for **Tribromoacetic Acid** using EPA Method 552.2

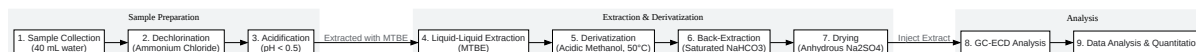
Parameter	Value	Reference
Method Detection Limit (MDL)	0.11 to 0.45 µg/L (for all nine HAAs)	[4]
Regulated Maximum Contaminant Level (MCL) for total HAA5	60 µg/L	[9]

Note: The MCL is for the sum of five haloacetic acids (HAA5) and does not specifically regulate **tribromoacetic acid** individually.[9]

Potential Interferences

- Glassware Contamination: Ensure all glassware is meticulously cleaned to avoid contamination.[5]
- Co-extracted Compounds: Non-target compounds extracted from the sample matrix can interfere with the analysis. Confirmation on a dissimilar GC column may be necessary.[3][5]
- Analyte Degradation: **Tribromoacetic acid** is susceptible to partial decarboxylation during methylation with acidic methanol, which results in the formation of bromoform.[1][5] This should be considered during data analysis, although the elution of bromoform typically does not interfere with other target analytes.[5] High GC injector port temperatures can also lead to the thermal decomposition of the **tribromoacetic acid** methyl ester.[8]

Experimental Workflow



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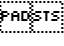
Caption: Workflow for the analysis of **tribromoacetic acid** in water using EPA Method 552.2.

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- To cite this document: BenchChem. [Application Note: Analysis of Tribromoacetic Acid in Water by EPA Method 552.2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166820#epa-method-552-2-for-tribromoacetic-acid-analysis-in-water]

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